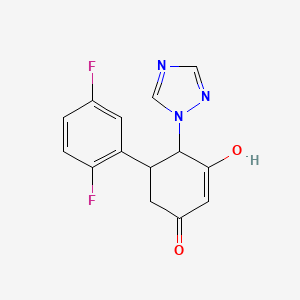

5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one

Description

This compound is a cyclohexenone derivative featuring a 2,5-difluorophenyl substituent, a hydroxyl group at position 3, and a 1H-1,2,4-triazol-1-yl moiety at position 2. The hydroxyl and ketone groups may contribute to hydrogen bonding and solubility properties.

Properties

IUPAC Name |

5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N3O2/c15-8-1-2-12(16)10(3-8)11-4-9(20)5-13(21)14(11)19-7-17-6-18-19/h1-3,5-7,11,14,21H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDSLURICQRQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=CC1=O)O)N2C=NC=N2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326762 | |

| Record name | 5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820346 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860611-41-2 | |

| Record name | 5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one typically involves multiple steps:

Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-difluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Triazole Ring Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.

Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form an alcohol.

Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Cycloaddition: The triazole ring can participate in various cycloaddition reactions, expanding the compound’s chemical versatility.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.

Cycloaddition: Copper(I) catalysts are often employed in Huisgen cycloaddition reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups onto the aromatic ring.

Cycloaddition: Formation of additional heterocyclic structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the triazole ring, in particular, is known to enhance the biological activity of many compounds, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The triazole ring is a common motif in many pharmaceuticals, and the difluorophenyl group can enhance the compound’s metabolic stability and bioavailability.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with biological targets, enhancing binding affinity and specificity. The difluorophenyl group can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Detailed Structural and Functional Analysis

a. Substituent Effects on Bioactivity

- Fluorine vs. Chlorine : The target compound’s 2,5-difluorophenyl group contrasts with the 2,4-dichlorophenyl substituent in . Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine, which may increase lipophilicity but reduce specificity .

- Positional Isomerism: The 2,5-difluorophenyl group in the target compound differs from the 2,4-difluorophenyl in and . Positional changes in fluorine atoms can alter steric hindrance and binding affinity to target enzymes, such as fungal lanosterol 14α-demethylase .

b. Core Structure Comparisons

- Cyclohexenone vs.

- Cyclohexenone vs. Propenone: The α,β-unsaturated ketone in ’s propenone derivative allows for conjugation, enhancing reactivity in Michael addition reactions, whereas the cyclohexenone’s saturated ring offers greater stereochemical control .

c. Triazole Functionalization The 1H-1,2,4-triazole moiety is conserved across all compared compounds. Its presence is critical for metal coordination (e.g., binding to heme iron in antifungal targets) and hydrogen-bonding interactions. However, its position on a cyclohexenone (target compound) versus a propenone () alters spatial accessibility for target binding .

Biological Activity

5-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12F2N4O

- Molecular Weight : 278.26 g/mol

- CAS Number : 241479-74-3

The compound features a cyclohexenone structure that is known to interact with various biological targets. Its triazole moiety suggests potential antifungal and anticancer properties due to its ability to inhibit enzymes involved in nucleic acid synthesis.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antifungal Activity : The triazole group is known for its antifungal properties. Preliminary tests indicate that this compound exhibits significant inhibitory effects against various fungal strains.

- Anticancer Properties : Research has shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antifungal Efficacy

A recent study assessed the antifungal activity of the compound against Candida albicans and Aspergillus niger. The results indicated an IC50 value of 15 µg/mL for C. albicans and 20 µg/mL for A. niger, highlighting its potential as an antifungal agent.

| Fungal Strain | IC50 (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 20 |

Study 2: Anticancer Activity

In vitro studies on human breast cancer (MCF-7) cells revealed that the compound induced apoptosis with an IC50 value of 12 µM. Flow cytometry analysis indicated G0/G1 phase arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

Study 3: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced levels of TNF-alpha and IL-6 by approximately 40%, indicating its potential as an anti-inflammatory agent.

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 40 |

| IL-6 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.